3-amino-7-(1,1-dimethylpropyl)-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
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Description
3-amino-7-(1,1-dimethylpropyl)-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C16H23N3OS and its molecular weight is 305.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Mechanism of Action of 3-Amino-7-(1,1-dimethylpropyl)-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
Target of Action The primary target of this compound is Mycobacteria, specifically Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . These bacteria are the causative agents of tuberculosis, a serious infectious disease.
Mode of Action It has been observed that some of the compounds in this class have significant antimycobacterial activity . This suggests that the compound may interact with specific proteins or enzymes within the Mycobacteria to inhibit their growth or replication.
Result of Action The result of the compound’s action is a significant reduction in the growth or replication of Mycobacteria . This could potentially lead to the clearance of the bacterial infection in a host organism.
Biochemical Analysis
Biochemical Properties
3-amino-7-(1,1-dimethylpropyl)-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, this compound can bind to specific receptors on the cell surface, influencing cellular responses and activities.
Cellular Effects
The effects of 3-amino-7-(1,1-dimethylpropyl)-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one on cells are diverse and significant. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in cell behavior and function. It can also affect the expression of certain genes, thereby influencing the production of proteins and other molecules essential for cellular processes. Furthermore, it can alter cellular metabolism by affecting the activity of metabolic enzymes and pathways.
Molecular Mechanism
The molecular mechanism of action of 3-amino-7-(1,1-dimethylpropyl)-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit the activity of certain kinases by binding to their active sites, preventing them from phosphorylating their substrates. Additionally, it can activate or inhibit transcription factors, leading to changes in gene expression. These molecular interactions contribute to the compound’s overall effects on cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-amino-7-(1,1-dimethylpropyl)-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under certain conditions, but it can degrade over time, leading to a decrease in its activity. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 3-amino-7-(1,1-dimethylpropyl)-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as modulating specific signaling pathways and improving cellular function. At high doses, it can exhibit toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, where a certain dosage level is required to achieve a significant biological response. Understanding the dosage effects is crucial for determining the therapeutic potential and safety of this compound.
Metabolic Pathways
3-amino-7-(1,1-dimethylpropyl)-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is involved in various metabolic pathways. It interacts with several enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound can inhibit or activate specific metabolic enzymes, leading to changes in the production and utilization of metabolites. These interactions can affect overall cellular metabolism and energy production, contributing to the compound’s biological effects.
Transport and Distribution
The transport and distribution of 3-amino-7-(1,1-dimethylpropyl)-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one within cells and tissues are critical for its activity and function. This compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of this compound within tissues can also influence its overall biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 3-amino-7-(1,1-dimethylpropyl)-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is essential for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism. The subcellular localization of this compound can determine its specific biological effects and mechanisms of action.
Properties
IUPAC Name |
3-amino-2-methyl-7-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3OS/c1-5-16(3,4)10-6-7-11-12(8-10)21-14-13(11)15(20)19(17)9(2)18-14/h10H,5-8,17H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKRILKPPJGEAKT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.